

Spectroscopic Data for 1-Boc-4-(aminocarboxymethyl)piperidine: A Technical Overview

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Compound of Interest

Compound Name: 1-Boc-4-(Aminocarboxymethyl)piperidine

Cat. No.: B1290091

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Despite a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic data (NMR, IR, MS) for **1-Boc-4-(aminocarboxymethyl)piperidine**, also known as tert-butyl 4-((carboxymethyl)amino)piperidine-1-carboxylate, could not be located.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a complete spectroscopic profile of this compound. However, extensive searches under its systematic names, various synonyms, and CAS number (where available) did not yield any publications containing its synthesis and characterization, nor any database entries with its NMR, IR, or MS spectra.

The search strategy included queries for:

- Direct spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) of the target molecule.
- Synthetic procedures for **1-Boc-4-(aminocarboxymethyl)piperidine**, with the expectation that characterization data would be included in the experimental sections.
- Alternative names and structural identifiers, such as "tert-butyl 4-(glycyl)piperidine-1-carboxylate".

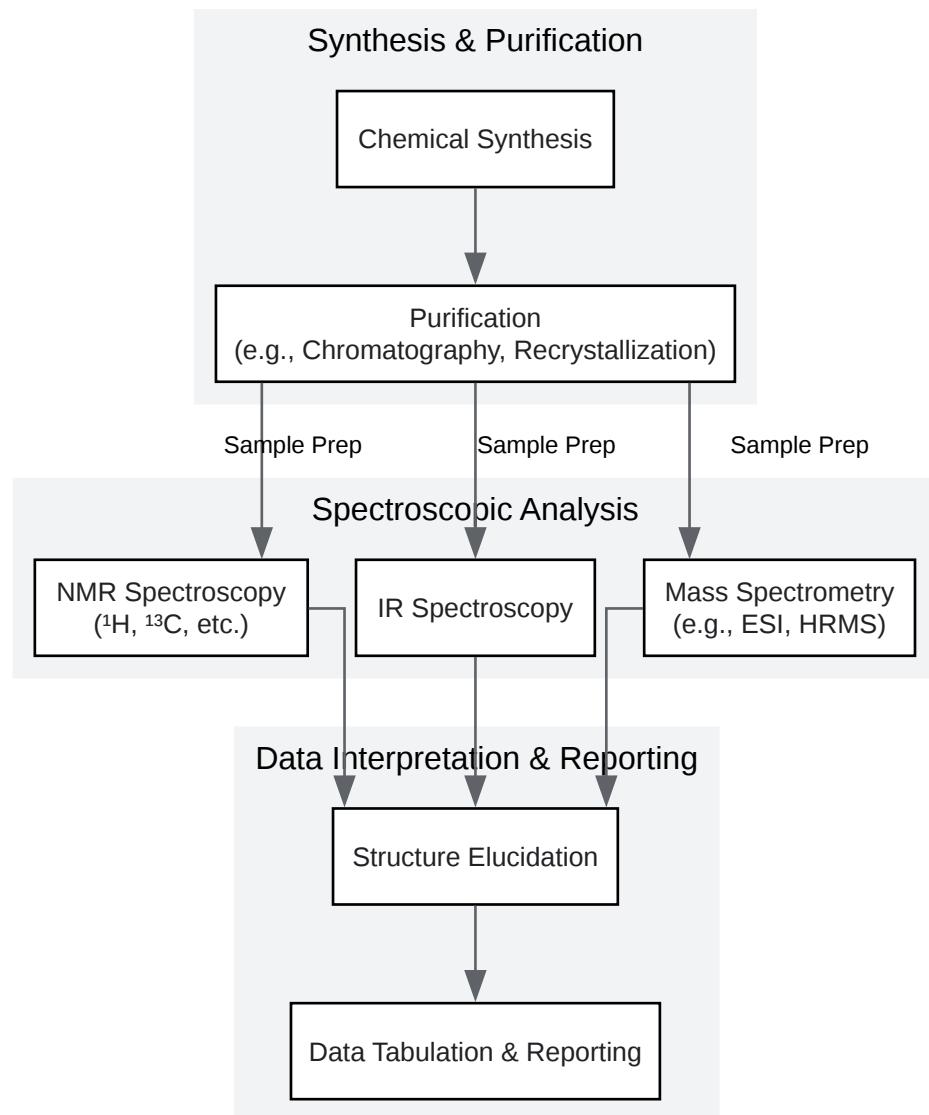
- The compound's potential use as an intermediate in the synthesis of other molecules, where its characterization might be reported in supplementary information.

While data for the specific target compound remains elusive, spectroscopic information for several structurally similar piperidine derivatives was found. This information may be of comparative value to researchers working with related scaffolds.

General Workflow for Spectroscopic Analysis

For the benefit of researchers undertaking the synthesis and characterization of novel compounds like **1-Boc-4-(aminocarboxymethyl)piperidine**, a general workflow for acquiring and analyzing spectroscopic data is presented below.

General Workflow for Spectroscopic Analysis of a Novel Compound

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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.

Experimental Protocols for Spectroscopic Analyses (General)

While specific protocols for **1-Boc-4-(aminocarboxymethyl)piperidine** cannot be provided, the following are general methodologies for obtaining the required spectroscopic data for a

novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves and to avoid interfering solvent signals.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
- **^1H NMR Acquisition:** A standard proton experiment is run. Key parameters include the number of scans, relaxation delay, and pulse width. The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
- **^{13}C NMR Acquisition:** A proton-decoupled carbon experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat** (for liquids or oils): A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).
 - **KBr Pellet** (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
 - **Attenuated Total Reflectance (ATR):** The sample is placed directly on the ATR crystal. This is a common and convenient method for both liquids and solids.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{-}400 \text{ cm}^{-1}$. The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used.
 - Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules. The sample solution is introduced into the spectrometer, where it is nebulized and ionized.
 - High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
- Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range. The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Should the synthesis and characterization of **1-Boc-4-(aminocarboxymethyl)piperidine** be published in the future, this guide will be updated to include the specific experimental data.

- To cite this document: BenchChem. [Spectroscopic Data for 1-Boc-4-(aminocarboxymethyl)piperidine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290091#spectroscopic-data-for-1-boc-4-aminocarboxymethyl-piperidine-nmr-ir-ms>]

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